4-anilino-2-[4-(2-hydroxyethyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone
Description
This compound belongs to the quinazolinone family, a class of heterocyclic molecules with a bicyclic core comprising fused benzene and pyrimidine rings. Key structural features include:
- 2-[4-(2-Hydroxyethyl)piperazino]: A piperazine ring substituted with a hydroxyethyl group at position 2, which may improve aqueous solubility and receptor affinity .
- 7,8-Dihydro-5(6H)-quinazolinone core: A partially saturated core that confers conformational flexibility and modulates electronic properties .
Quinazolinones are pharmacologically significant, exhibiting anticancer, anti-inflammatory, and enzyme inhibitory activities .
Properties
IUPAC Name |
4-anilino-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-14-13-24-9-11-25(12-10-24)20-22-16-7-4-8-17(27)18(16)19(23-20)21-15-5-2-1-3-6-15/h1-3,5-6,26H,4,7-14H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHKIOGDODGBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)CCO)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-2-[4-(2-hydroxyethyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Anilino Group: The anilino group can be introduced via nucleophilic substitution reactions, where aniline reacts with the quinazolinone intermediate.
Attachment of the Piperazino Group: The piperazino group is introduced through a nucleophilic substitution reaction involving piperazine and an appropriate leaving group on the quinazolinone core.
Hydroxyethyl Substitution: The hydroxyethyl group is introduced through a substitution reaction involving ethylene oxide or ethylene glycol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-anilino-2-[4-(2-hydroxyethyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives using reducing agents like sodium borohydride.
Substitution: The anilino and piperazino groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
4-anilino-2-[4-(2-hydroxyethyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-anilino-2-[4-(2-hydroxyethyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural Variations and Implications
The table below summarizes key structural differences between the target compound and analogs from the evidence:
2.2. Key Observations
- Position 2 Modifications: The target’s hydroxyethyl-piperazine group contrasts with fluorophenyl (), ethyl (), or amino () substituents. Hydroxyethyl may enhance solubility and hydrogen-bonding capacity compared to hydrophobic groups like fluorophenyl . In NKY80 (), an amino group at position 2 enables adenylyl cyclase inhibition, suggesting that electron-rich substituents here are critical for enzyme interaction .
- Position 4 Modifications: The anilino group in the target compound replaces methyl () or is absent in other analogs. Anilino’s aromatic amine could facilitate interactions with kinases or receptors requiring π-π stacking .
Position 7 Substituents :
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-anilinoquinazolinone precursors with hydroxyethyl-piperazine, analogous to methods in (using ethanolamine) and .
- The anilino group could confer anticancer activity by intercalating DNA or inhibiting tyrosine kinases, as seen in other quinazolinones .
Pharmacokinetic Properties :
Biological Activity
4-anilino-2-[4-(2-hydroxyethyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone is a complex organic compound notable for its potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural features that suggest various therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 395.5 g/mol. The structure consists of a quinazolinone core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Research has indicated that quinazolinone derivatives exhibit significant anticancer activity. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies showed that this compound reduced the viability of human breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis and inhibiting cell cycle progression.
- Mechanism of Action : The anticancer effects are believed to be mediated through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research findings suggest:
- Cytokine Inhibition : It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo studies using mouse models of inflammation demonstrated that treatment with this compound resulted in reduced edema and inflammatory markers.
Data Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer (MCF-7) | Inhibits proliferation | |
| Anticancer (A549) | Induces apoptosis | |
| Anti-inflammatory | Reduces TNF-alpha levels | |
| Anti-inflammatory | Decreases edema in mice |
Case Studies
- Case Study 1 : In a controlled laboratory study, researchers administered varying doses of this compound to MCF-7 cells. Results indicated a dose-dependent reduction in cell viability, with a significant effect observed at concentrations above 10 µM.
- Case Study 2 : An animal study evaluated the anti-inflammatory effects in a carrageenan-induced paw edema model. Mice treated with the compound showed significant reduction in paw swelling compared to control groups, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What established synthetic routes are available for 4-anilino-2-[4-(2-hydroxyethyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone, and what reaction conditions critically influence yield?
Methodological Answer: A common synthetic approach involves multi-step heterocyclization reactions. For example, substituted quinazolinones can be synthesized via condensation of anthranilic acid derivatives with urea or thiourea, followed by functionalization at the N3 and C2 positions. Key steps include:
- Step 1: Reacting 2-ethoxycarbonyliminophosphorane with 4-fluorophenyl isocyanate in anhydrous THF at 273–278 K to form an intermediate .
- Step 2: Introducing ethanolamine under reflux to functionalize the piperazine moiety, achieving an 89% yield after recrystallization from dichloromethane/methanol (1:1 v/v) .
- Critical Factors: Solvent purity (anhydrous THF), temperature control (±5 K), and recrystallization solvent ratios significantly impact yield and purity.
Q. How is the molecular structure of this compound characterized, particularly regarding hydrogen bonding and conformation?
Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. For quinazolinone derivatives:
- Intramolecular interactions: N–H⋯O and C–H⋯N hydrogen bonds stabilize the planar quinazolinone core, with dihedral angles between aromatic rings (e.g., 7.9° between fluoro-substituted benzene and pyrimidinone rings) .
- Intermolecular interactions: O–H⋯O hydrogen bonds form infinite chains in the crystal lattice, analyzed via symmetry operations (e.g., -x+5/2, y-1/2, -z+1/2) .
- Tools: Diffraction data refinement using programs like SHELXL, with isotropic displacement parameters (Uiso) for H atoms .
Q. What preliminary biological screening approaches assess its pharmacological potential?
Methodological Answer: High-throughput pharmacophore screening is used to identify activity. For example:
- Step 1: Screen >850,000 compounds using algorithms targeting pharmacophores like C2H-N1-C6(NH2)-, narrowing to 32 candidates for in vitro testing .
- Step 2: Evaluate inhibition efficacy (e.g., adenylyl cyclase type V inhibition) via dose-response curves, comparing IC50 values to known inhibitors (e.g., THFA) .
- Assays: Radiolabeled substrate assays or fluorescence-based enzymatic activity tests .
Advanced Research Questions
Q. How can synthesis yields be optimized while maintaining purity, particularly for scaled-up research applications?
Methodological Answer:
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates. For recrystallization, trial mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal quality .
- Catalysis: Use Lewis acids (e.g., TiCl4) to accelerate amidine formation, reducing reaction time from 6 hours to 2–3 hours .
- Purification: Employ column chromatography (silica gel, gradient elution with CH2Cl2/MeOH) for intermediates, followed by preparative HPLC for final compounds .
Q. How can contradictions in reported biological activity data (e.g., variable IC50 values) be resolved?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) across studies. For example, adenylyl cyclase inhibition is sensitive to Mg²⁺ levels .
- Structural Validation: Verify compound purity (>95% via HPLC) and stereochemistry (CD spectroscopy) to rule out enantiomeric interference .
- Meta-Analysis: Use computational tools (e.g., molecular docking) to identify binding site discrepancies between homologous protein structures .
Q. What experimental designs evaluate environmental fate and ecotoxicological impacts of this compound?
Methodological Answer:
- Longitudinal Studies: Follow a 6-year framework (e.g., Project INCHEMBIOL) to track abiotic/biotic degradation pathways. Key phases:
- Phase 1: Measure soil/water partition coefficients (log Koc) and photolytic half-life under UV exposure .
- Phase 2: Assess bioaccumulation in model organisms (e.g., Daphnia magna) via OECD Test No. 305 .
- Tiered Ecotoxicity Testing: Start with acute toxicity assays (LC50 for fish), progressing to chronic exposure studies (e.g., reproductive endpoints in zebrafish) .
Q. How can structure-activity relationships (SARs) guide modifications to the quinazolinone core for enhanced target specificity?
Methodological Answer:
- Core Modifications: Introduce electron-withdrawing groups (e.g., Cl at C4) to enhance π-π stacking with hydrophobic enzyme pockets. Compare analogs like 7-(4-chlorophenyl)-substituted derivatives .
- Side-Chain Optimization: Replace the 2-hydroxyethyl group with bulkier substituents (e.g., 2-methoxyethyl) to reduce off-target binding. Test via competitive radioligand assays .
- Computational Modeling: Use DFT calculations to predict substituent effects on HOMO/LUMO energy gaps, correlating with redox-mediated activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
